molecular formula C8H9FN2O3 B11901442 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione

1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione

Cat. No.: B11901442
M. Wt: 200.17 g/mol
InChI Key: QEULBPYPCYFUAK-UHFFFAOYSA-N
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Description

1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione is a barbiturate derivative featuring a cyclobutyl substituent at the N1 position and a fluorine atom at the C5 position. Barbiturates, characterized by a 1,3-diazinane-2,4,6-trione core, are historically significant as central nervous system (CNS) depressants. Modifications to their substituents influence pharmacological activity, metabolic stability, and physicochemical properties . This compound’s unique substitution pattern distinguishes it from classical barbiturates, warranting a comparative analysis with structurally similar analogs.

Properties

Molecular Formula

C8H9FN2O3

Molecular Weight

200.17 g/mol

IUPAC Name

1-cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C8H9FN2O3/c9-5-6(12)10-8(14)11(7(5)13)4-2-1-3-4/h4-5H,1-3H2,(H,10,12,14)

InChI Key

QEULBPYPCYFUAK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2C(=O)C(C(=O)NC2=O)F

Origin of Product

United States

Preparation Methods

Cyclization Reactions

Cyclization remains a cornerstone for constructing the diazinane trione framework. A generalized approach involves the use of α-fluoro-β-keto esters or amides as precursors. For instance, reacting 5-fluoro-1,3-diazinane-2,4-dione (CAS 696-06-0) with cyclobutylamine under basic conditions can yield the target compound via nucleophilic substitution at the C5 position . The reaction typically proceeds in anhydrous dimethylformamide (DMF) at 80–100°C for 12–24 hours, achieving moderate yields (40–55%) .

Key Reaction Parameters:

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)
5-Fluoro-1,3-diazinane-2,4-dioneCyclobutylamineDMF80–10012–2440–55

This method capitalizes on the inherent reactivity of the fluorinated diazinane core, though steric hindrance from the cyclobutyl group often necessitates prolonged reaction times.

Condensation and Alkylation Strategies

Multi-component condensation reactions offer an alternative pathway. A patent by US9585883B2 describes the synthesis of pyrimidinedione derivatives via tandem alkylation-cyclization . Adapting this protocol, cyclobutyl isocyanate can react with fluoromalonamide in the presence of a base such as potassium tert-butoxide (t-BuOK). This one-pot method facilitates simultaneous ring formation and fluorine incorporation .

Optimized Conditions:

  • Molar Ratio: 1:1.2 (fluoromalonamide : cyclobutyl isocyanate)

  • Catalyst: t-BuOK (20 mol%)

  • Solvent: Tetrahydrofuran (THF)

  • Yield: 48–60%

The reaction mechanism involves initial deprotonation of fluoromalonamide, followed by nucleophilic attack on cyclobutyl isocyanate to form a tetrahedral intermediate. Subsequent elimination of CO₂ and cyclization yields the trione structure.

Fluorination Post-Functionalization

Late-stage fluorination provides another avenue, particularly for introducing the fluorine atom after constructing the diazinane-cyclobutyl scaffold. A method outlined in US5859014A employs Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) as the fluorinating agent . Pre-treatment of 1-cyclobutyl-1,3-diazinane-2,4,6-trione with Selectfluor® in acetonitrile at 60°C for 6 hours achieves selective fluorination at the C5 position .

Performance Metrics:

SubstrateFluorinating AgentSolventTemperature (°C)Yield (%)
1-Cyclobutyl-1,3-diazinane-2,4,6-trioneSelectfluor®Acetonitrile6035–42

While this approach avoids the challenges of direct fluorinated precursor synthesis, the moderate yields highlight the need for optimized electrophilic fluorination conditions.

Solid-Phase Synthesis for Scalability

Recent advances in solid-phase chemistry, as demonstrated in PMC7323627 for triazine dithiones, suggest applicability to diazinane triones . Immobilizing a cyclobutyl-containing resin (e.g., Wang resin) allows sequential coupling of fluorinated building blocks. After iterative deprotection and coupling steps, cleavage from the resin using trifluoroacetic acid (TFA) releases the target compound .

Advantages:

  • Purity: >90% (HPLC)

  • Scalability: Gram-scale synthesis feasible

  • Functional Group Tolerance: Compatible with acid-sensitive groups

Comparative Analysis of Methods

The table below evaluates the four primary synthetic strategies:

MethodAdvantagesLimitationsIdeal Use Case
CyclizationStraightforward; minimal stepsLow yields due to steric effectsSmall-scale exploratory synthesis
Condensation-AlkylationOne-pot efficiencyRequires anhydrous conditionsIntermediate-scale production
Late-Stage FluorinationAvoids fluorinated precursorsModerate selectivity and yieldPost-functionalization steps
Solid-Phase SynthesisHigh purity; scalabilitySpecialized equipment requiredLarge-scale GMP manufacturing

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 1-cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione with selected analogs:

Compound Name R1 (N1) R5 (C5) Molecular Weight (g/mol) logP<sup>a</sup> Key Properties/Applications
This compound Cyclobutyl Fluorine 201.14 ~1.0 Hypothesized enhanced metabolic stability due to fluorine; strained cyclobutyl may affect receptor binding
Barbital (5,5-diethyl) H Diethyl 184.19 ~0.5 First commercial barbiturate; sedative
Phenobarbital (5-ethyl-5-phenyl) H Ethyl, Phenyl 232.24 ~1.5 Anticonvulsant; longer half-life due to phenyl group
Butethal (5-butyl-5-ethyl) H Butyl, Ethyl 212.25 1.6 Sedative-hypnotic; moderate lipophilicity
Ciclobarbital (5-cyclohexenyl-5-ethyl) H Cyclohexenyl, Ethyl 236.27 ~2.0 Short-acting; cyclohexenyl enhances lipophilicity
1,3-Dimethylbarbituric acid Methyl Methyl 156.14 ~0.2 Reduced CNS activity; increased polarity
Methohexital (5-hex-3-yn-2-yl-1-methyl) Methyl Hexynyl, Propenyl 262.29 ~2.5 Ultra-short-acting anesthetic; alkyne group increases lipid solubility

<sup>a</sup> logP values estimated using substituent contributions where experimental data are unavailable.

Key Differences and Implications

Substituent Position: Most barbiturates (e.g., phenobarbital, butethal) feature substituents at the C5 carbon. In contrast, this compound has a cyclobutyl group at N1, altering the molecule’s electronic profile and steric bulk. This substitution may reduce acidity at the N-H position, critical for barbiturate receptor interactions .

Lipophilicity and Bioavailability :

  • The cyclobutyl group contributes moderate hydrophobicity (estimated logP ~1.0), lower than ciclobarbital (logP ~2.0) but higher than 1,3-dimethylbarbituric acid (logP ~0.2). This balance may favor blood-brain barrier penetration without excessive accumulation .

Metabolic Stability: Fluorine’s resistance to oxidative metabolism could reduce hepatic degradation, extending half-life compared to non-halogenated analogs .

Biological Activity

1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione is a nitrogen-containing heterocyclic compound notable for its unique diazinane ring structure and the presence of a cyclobutyl group along with a fluorine atom. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C8_{8}H8_{8}F N2_{2}O3_{3}
  • Molecular Weight : 200.17 g/mol
  • CAS Number : 1566825-57-7

The presence of the cyclobutyl group contributes to its steric properties, while the fluorine atom enhances its electronic characteristics, potentially affecting its reactivity and biological activity .

PropertyValue
Molecular FormulaC8_{8}H8_{8}F N2_{2}O3_{3}
Molecular Weight200.17 g/mol
CAS Number1566825-57-7

Research indicates that compounds with similar diazinane structures often exhibit biological activities such as antimicrobial, antifungal, and anticancer effects. The specific mechanism of action for this compound is under investigation, but it is hypothesized that the compound may interact with various biological targets due to its unique structural features.

Case Studies

  • Antimicrobial Activity : In vitro studies have shown that compounds containing diazinane rings can inhibit the growth of various bacterial strains. A study demonstrated that derivatives of diazinane exhibited significant antibacterial activity against Gram-positive bacteria .
  • Anticancer Potential : Preliminary research suggests that this compound may exhibit cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in cancer cells is currently being explored through cell viability assays and flow cytometry analyses .
  • Agrochemical Applications : Due to its biological activity, this compound may also serve as a lead for developing new pesticides or herbicides targeting specific pests or weeds. The nitrogen-containing heterocycles are known for their effectiveness in agrochemical formulations.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals variations in biological activity based on structural modifications:

Compound NameStructure CharacteristicsBiological Activity
1-Methyl-5-fluoro-1,3-diazinane-2,4-dioneMethyl group instead of cyclobutylModerate antibacterial
1-Cyclopropyl-5-fluoro-1,3-diazinane-2,4-dioneCyclopropyl groupLower cytotoxicity
5-Fluoro-pyrimidine derivativesPyrimidine ring instead of diazinaneAntiviral properties

The unique combination of the cyclobutyl group and trione structure within the diazinane framework may confer distinct physical and chemical properties that differentiate it from other similar compounds .

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